N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c1-17-6-7-18(2)22(15-17)33(31,32)28-14-4-3-5-21(28)12-13-26-23(29)24(30)27-16-19-8-10-20(25)11-9-19/h6-11,15,21H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAGCPKBJLWBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of the piperidinyl intermediate. This can be achieved by reacting 2,5-dimethylphenylsulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine derivative.
Attachment of the Chlorobenzyl Group: The next step involves the reaction of the sulfonyl piperidine derivative with 4-chlorobenzyl chloride in the presence of a base to form the chlorobenzyl-substituted piperidine.
Formation of the Oxalamide Linkage: Finally, the chlorobenzyl-substituted piperidine is reacted with oxalyl chloride to form the oxalamide linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorobenzyl group can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other oxalamide derivatives, such as N1-(2-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-29-7), which features a 2-chlorobenzyl group and a 4-fluorophenyl sulfonyl substituent. Below is a comparative analysis based on available
Key Differences and Implications
Substituent Position and Electronic Effects: The 4-chlorobenzyl group in the target compound may confer distinct electronic and steric properties compared to the 2-chlorobenzyl analog. The para-chloro substitution could improve target affinity due to reduced steric interference . In contrast, the 4-fluorophenyl sulfonyl group in the analog may balance lipophilicity and polarity, favoring metabolic stability .
Molecular Weight and Bioavailability :
- The higher molecular weight (~494 vs. 482 g/mol) of the target compound might slightly reduce oral bioavailability, as molecules >500 g/mol often face absorption challenges.
Synthetic Accessibility :
- The dimethylphenyl sulfonyl group may require more complex synthetic steps compared to the fluorophenyl analog, impacting scalability and cost.
Research Findings and Data Gaps
While direct studies on the target compound are scarce, inferences can be drawn from its analogs:
- Enzyme Inhibition: Sulfonyl-piperidine derivatives are known to inhibit proteases or kinases. The dimethyl substitution in the target compound could enhance binding to hydrophobic pockets in enzymes .
- Toxicity and Safety: No MSDS or in vivo toxicity data are available for either compound, highlighting a critical research gap.
Biological Activity
N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 492.0 g/mol. Its structure features a chlorobenzyl group and a piperidine moiety linked through an oxalamide bond, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H30ClN3O4S |
| Molecular Weight | 492.0 g/mol |
| CAS Number | 898406-99-0 |
Antibacterial Activity
Research has shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is particularly noted for its role in enhancing antibacterial efficacy.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Studies indicate that piperidine derivatives are associated with acetylcholinesterase (AChE) inhibition, which is crucial for therapeutic applications in neurodegenerative diseases . Additionally, the sulfonamide moiety has been linked to urease inhibition, further supporting its potential as a therapeutic agent .
Anticancer Potential
Compounds featuring oxalamide and sulfonamide groups have been explored for their anticancer activities. The mechanism often involves the modulation of enzyme activity related to tumor growth and proliferation. In silico studies suggest that this compound may interact with specific cancer-related targets, although direct experimental data on this compound remains limited .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidinyl intermediates and subsequent reactions with chlorobenzyl chloride . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
- Biological Testing : Preliminary biological tests have indicated that similar compounds exhibit varying degrees of biological activity depending on their substituents. For example, compounds bearing the piperidine nucleus have been associated with anesthetic effects and glucose regulation .
- Molecular Docking Studies : In silico docking studies have been utilized to predict the interaction of this compound with various biological targets. These studies suggest potential binding affinities that could translate into biological activity, warranting further experimental validation .
Q & A
Q. What are the foundational synthetic routes for synthesizing N1-(4-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Sulfonylation of piperidine derivatives : Introducing the 2,5-dimethylphenylsulfonyl group to the piperidine ring under basic conditions (e.g., using NaOH in dichloromethane) .
- Oxalamide coupling : Reacting the sulfonylated piperidine intermediate with 4-chlorobenzylamine and ethylenediamine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the oxalamide backbone .
- Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of oxalamide at ~1680–1720 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assigns protons on the 4-chlorobenzyl group (~7.3 ppm aromatic protons), piperidinyl protons (~2.5–3.5 ppm), and methyl groups (~2.1 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (~160 ppm) and sulfonyl-attached carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass analysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Testing palladium-based catalysts (e.g., Pd/C) for reductive steps to enhance efficiency and reduce side products .
- Temperature Control : Lowering reaction temperatures during sulfonylation to minimize decomposition of sensitive intermediates .
- Solvent Selection : Using polar aprotic solvents (e.g., DMF) for coupling reactions to improve solubility and reaction kinetics .
- In-line Monitoring : Employing TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. What analytical approaches resolve conflicting spectral data when confirming the compound’s structure?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) can be addressed by:
- 2D NMR Techniques : Utilizing COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, especially for stereochemical ambiguities .
- Computational Modeling : Comparing experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Q. How can structural isomers or impurities be differentiated during synthesis?
- Methodological Answer : Isomeric challenges (e.g., positional isomers of the sulfonyl or chlorobenzyl groups) require:
- Chiral Chromatography : Using columns with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
- Isotopic Labeling : Incorporating deuterated reagents to trace reaction pathways and identify byproducts .
- Tandem Mass Spectrometry (MS/MS) : Fragmenting ions to distinguish isomers based on unique fragmentation patterns .
Experimental Design and Data Analysis
Q. What experimental controls are essential for validating biological activity studies involving this compound?
- Methodological Answer : Critical controls include:
- Negative Controls : Using structurally similar but inactive analogs (e.g., non-sulfonylated piperidine derivatives) to isolate the sulfonyl group’s role in activity .
- Dose-Response Curves : Assessing potency (IC₅₀/EC₅₀) across a concentration range to rule off-target effects .
- Stability Assays : Monitoring compound integrity in biological matrices (e.g., plasma) via LC-MS to confirm activity is not artifact-driven .
Q. How can researchers troubleshoot low yields in the final oxalamide coupling step?
- Methodological Answer : Common fixes include:
- Activation of Carboxylic Acids : Switching from EDC to DCC or using uronium salts (e.g., HATU) for better coupling efficiency .
- Moisture Control : Rigorously drying solvents and reagents to prevent hydrolysis of active intermediates .
- Microwave-Assisted Synthesis : Reducing reaction times and improving homogeneity through microwave irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
